4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate
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Overview
Description
2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE is an organic compound with the molecular formula C17H17NO4.
Preparation Methods
The synthesis of 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE typically involves the reaction of 2,4,6-trimethylbenzaldehyde with 2-methoxy-4-aminophenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE include:
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(2,4,6-trimethylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-12-8-13(2)19(14(3)9-12)20-11-16-6-7-17(23-15(4)21)18(10-16)22-5/h6-11H,1-5H3 |
InChI Key |
HGZXGDSKGKMBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)OC(=O)C)OC)C |
Origin of Product |
United States |
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